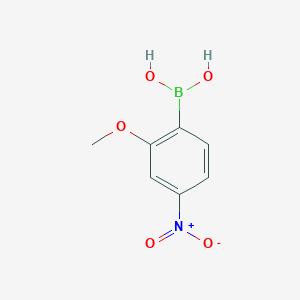

(2-Methoxy-4-nitrophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Methoxy-4-nitrophenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to two hydroxyl groups and one carbon-containing group . It is a useful synthetic intermediate and can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Boronic acids, including “(2-Methoxy-4-nitrophenyl)boronic acid”, are typically synthesized from primary sources of boron such as boric acid . The synthetic processes used to obtain these active compounds are relatively simple and well known . They can be used as building blocks and synthetic intermediates . The Suzuki-Miyaura coupling is a common method used in the synthesis of boronic acids .Molecular Structure Analysis

The molecular formula of “(2-Methoxy-4-nitrophenyl)boronic acid” is C7H8BNO5 . It has a molecular weight of 196.96 g/mol . The InChI code is 1S/C7H8BNO5/c1-14-5-2-3-6 (8 (10)11)7 (4-5)9 (12)13/h2-4,10-11H,1H3 .Chemical Reactions Analysis

Boronic acids, including “(2-Methoxy-4-nitrophenyl)boronic acid”, are involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions with aryl halides or nitroarenediazonium tetrafluoroborates .Physical And Chemical Properties Analysis

“(2-Methoxy-4-nitrophenyl)boronic acid” is a solid . Its exact mass is 197.0495525 g/mol .Aplicaciones Científicas De Investigación

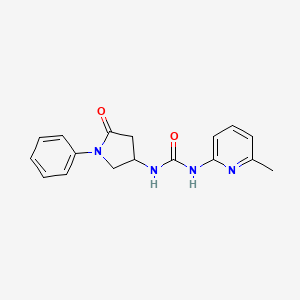

- Role of (2-Methoxy-4-nitrophenyl)boronic acid : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its success .

- Research Area : Scientists have explored the potential selective inhibition of Human ClpXP using N-terminal peptidic boronic acid derivatives. The compound plays a crucial role in this study .

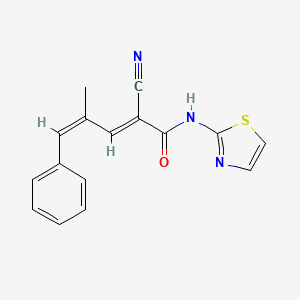

- Protodeboronation : By using less nucleophilic boron ate complexes, researchers achieve protodeboronation. This strategy prevents aryl addition to lactam moieties and facilitates the synthesis of indolizidine compounds .

Suzuki–Miyaura Coupling

Selective Inhibition of Human ClpXP

Protodeboronation for Indolizidine Synthesis

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2-methoxy-4-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPWIVCAJNLSGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)[N+](=O)[O-])OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-4-nitrophenyl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)

![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2551903.png)